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molecular formula C6H4Br2ClN B8780651 4-Bromo-5-(bromomethyl)-2-chloropyridine

4-Bromo-5-(bromomethyl)-2-chloropyridine

Cat. No. B8780651
M. Wt: 285.36 g/mol
InChI Key: PUXHBANZQVIZTD-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

A flask was charged with 4-bromo-2-chloro-5-methylpyridine (513 mg, 2.48 mmol), (PhCO2)2 (32 mg, 0.13 mmol), and NBS (452 mg, 2.54 mmol) then diluted with CCl4 (9 mL). The reaction mixture was heated to reflux for 2 hours and then allowed to cool to room temperature and diluted with CH2Cl2 and H2O. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The crude residue was purified by silica gel column chromatography (0-20% EtOAc/Hex gradient) to afford the desired product. LCMS-ESI+: calc'd for C6H5Br2ClN 283.9 (M+H+); Found: 283.9 (M+H+).
Quantity
513 mg
Type
reactant
Reaction Step One
[Compound]
Name
(PhCO2)2
Quantity
32 mg
Type
reactant
Reaction Step One
Name
Quantity
452 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([Cl:9])[CH:3]=1.C1C(=O)N([Br:17])C(=O)C1>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl.O>[Br:1][C:2]1[C:7]([CH2:8][Br:17])=[CH:6][N:5]=[C:4]([Cl:9])[CH:3]=1

Inputs

Step One
Name
Quantity
513 mg
Type
reactant
Smiles
BrC1=CC(=NC=C1C)Cl
Name
(PhCO2)2
Quantity
32 mg
Type
reactant
Smiles
Name
Quantity
452 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Two
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel column chromatography (0-20% EtOAc/Hex gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1CBr)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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